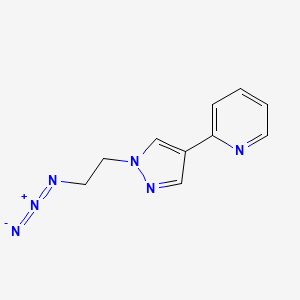

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine

Description

“2-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyridine” (CAS: 2098046-09-2) is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety via a 2-azidoethyl substituent. Its molecular formula is C₁₀H₁₀N₆ (molecular weight: 214.23 g/mol) . The azidoethyl group (-CH₂CH₂N₃) is a critical structural feature, enabling participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science . The compound’s InChIKey (WECYCRQDJIVVOX-UHFFFAOYSA-N) and SMILES notation ( N1(C=C(C=N1)C1C=NC=CC=1)CCN=[N+]=[N-]) confirm its planar aromatic system and reactive azide functionality .

Properties

IUPAC Name |

2-[1-(2-azidoethyl)pyrazol-4-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c11-15-13-5-6-16-8-9(7-14-16)10-3-1-2-4-12-10/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOIHUWSJRDEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Α-azido ketones, a class of compounds to which it belongs, are known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation. They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction.

Biological Activity

The compound 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine is a complex organic molecule that combines a pyrazole ring with an azidoethyl substituent, linked through a pyridine moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.

Antiproliferative Effects

Research has indicated that derivatives of pyrazole and pyridine exhibit significant antiproliferative activity . For instance, studies on related compounds have shown that they can induce cell death through mechanisms such as the activation of apoptotic pathways. Specifically, compounds similar to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine have been observed to activate caspase 9 and induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), which are critical events in the apoptotic cascade .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the biological activity of these compounds is highly dependent on their structural features. Modifications at various positions on the pyrazole and pyridine rings can significantly enhance or diminish their biological effects. For example, tetrasubstituted pyrazolo[4,3-c]pyridines have demonstrated robust anticancer properties, with specific substitutions leading to improved potency against various cancer cell lines .

Neuropharmacological Properties

The compound's potential neuropharmacological effects are also noteworthy. Similar derivatives have shown anticonvulsant , anxiolytic , and antidepressant activities in various studies. These effects are attributed to their ability to interact with neurotransmitter systems and modulate neuronal excitability . The presence of the azide group may contribute to its reactivity and binding affinity with biological macromolecules, enhancing its pharmacological profile.

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of related pyrazolo compounds, researchers treated K562 leukemic cells with various concentrations of selected derivatives. The most potent compound induced significant apoptosis after 48 hours of treatment, highlighting the therapeutic potential of such pyrazole derivatives in cancer treatment .

Case Study 2: Neuropharmacological Evaluation

Another study focused on the neuropharmacological properties of pyridine derivatives, where compounds demonstrated significant anxiolytic effects comparable to diazepam. This suggests that modifications in the structure can lead to enhanced psychotropic activities, making these compounds promising candidates for developing therapies for anxiety disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyridine | Contains a pyridine ring instead of pyrazine | Exhibits different biological activities |

| 3-(1-(2-Azidoethyl)-1H-pyrazol-4-yl)pyridine | Similar azidoethyl substitution but different ring | Potential for varied reactivity |

| 2-Azido-N-pyrazolylacetamide | Contains an acetamide group | Different pharmacological profile |

This table illustrates the diversity within this class of chemicals while emphasizing the unique structural features and potential applications of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The azidoethyl group in the target compound enables selective bioconjugation, unlike chlorinated or brominated analogs, which undergo electrophilic substitution .

- Size and Solubility : The target compound’s low molecular weight (214.23 g/mol) suggests higher solubility in polar solvents compared to bulkier derivatives like 657398-83-9 (657.58 g/mol) .

Physical and Spectroscopic Properties

- Melting Points : Chlorinated analogs in exhibit high melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding), whereas the azidoethyl derivative’s melting point is unreported but likely lower due to reduced crystallinity .

- Spectroscopy : The target compound’s ¹H NMR would show distinct peaks for pyridine (δ 7.2–8.6 ppm), pyrazole (δ 6.5–7.5 ppm), and azidoethyl protons (δ 3.5–4.0 ppm), aligning with trends in and .

Preparation Methods

Alkylation of Pyrazole with 2-Azidoethyl Group

The azidoethyl substituent is introduced by alkylation of the pyrazole nitrogen with a suitable 2-azidoethyl halide (e.g., 2-azidoethyl bromide or chloride). This step is generally performed under basic conditions to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

- Typical conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

- Yields: Alkylation yields range from moderate to good (32–68%), depending on the substrate and reaction conditions.

Coupling of Pyrazole to Pyridine

The linkage of the pyrazole ring to the pyridine core at the 4-position of pyrazole and 2-position of pyridine is commonly achieved by Suzuki-Miyaura cross-coupling reactions.

- Precursors: Pyrazole boronic acid pinacol esters or boronate derivatives are coupled with halogenated pyridine derivatives (e.g., 2-bromopyridine or 2-chloropyridine).

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are employed.

- Conditions: Typically carried out in anhydrous solvents under inert atmosphere to avoid side reactions such as nucleophilic aromatic substitution on halopyridines.

- Yields: Coupling reactions generally afford good yields, often exceeding 70%.

Representative Synthetic Route (Based on Literature Analogues)

| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Pyrazole N-alkylation | 2-azidoethyl bromide, K2CO3, DMF | Alkylation of pyrazole N-H | 32–68 |

| 2 | Suzuki coupling | Pd catalyst, base, anhydrous solvent | Coupling pyrazole boronic ester with 2-halopyridine | 70–88 |

| 3 | Azide substitution (if not in step 1) | NaN3, DMF, mild heat | Conversion of 2-haloethyl to 2-azidoethyl | >85 |

Research Findings and Optimization Notes

- Base selection: For alkylation and azide substitution, the choice of base is critical to avoid side reactions. Strong bases like sodium hydride are effective but require careful handling.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions and cross-coupling reactions.

- Reaction temperature: Room temperature to moderate heating (40–80 °C) is typical; higher temperatures may lead to decomposition of azides.

- Purification: Column chromatography is usually employed, but the presence of azide groups requires careful handling due to their potential explosiveness.

- Yields: Overall yields for the multi-step synthesis are generally good, with the Suzuki coupling step often being the highest yielding.

Example from Related Pyrazolo-Pyridine Synthesis Studies

In a study involving pyrazolo[4,3-c]pyridines, azides were introduced and further functionalized under mild conditions with iodine and bases such as potassium phosphate or sodium bicarbonate, yielding 70–88% of the desired products without significant side reactions. This suggests that mild electrophilic substitution conditions can be adapted for azide-containing pyrazole-pyridine derivatives.

Summary Table of Preparation Methods

| Method Step | Description | Typical Reagents/Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|

| Pyrazole N-alkylation | Alkylation with 2-azidoethyl halide | 2-azidoethyl bromide, K2CO3, DMF | 32–68 | Base strength and solvent choice critical |

| Suzuki Coupling | Coupling pyrazole boronic ester with 2-halopyridine | Pd catalyst, base, anhydrous solvent | 70–88 | Water-free conditions to avoid side reactions |

| Azide substitution (alternative) | Substitution of 2-haloethyl with azide ion | NaN3, DMF, mild heat | >85 | Mild heating to preserve azide integrity |

This detailed overview synthesizes diverse research findings and standard synthetic organic chemistry approaches for preparing 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine, emphasizing the critical steps of pyrazole alkylation and pyridine coupling. The methodologies are supported by high-yielding, mild, and reproducible reaction conditions suitable for advanced heterocyclic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.